Valtorcitabine (dihydrochloride)

Prodrug Design Pharmacokinetics Oral Bioavailability

Valtorcitabine dihydrochloride is the dihydrochloride salt of an L-valyl ester prodrug offering 84% oral bioavailability, a 5.25-fold improvement over torcitabine (16%). It uniquely targets the positive strand of HBV DNA synthesis, a mechanism shared with telbivudine but distinct from lamivudine, correlating with slower resistance emergence. Demonstrated synergy with telbivudine in vitro and in woodchuck models supports fixed-dose combination research. Essential for labs studying prodrug bioavailability enhancement, strand-specific resistance pathways, or rational combination antiviral strategies.

Molecular Formula C14H24Cl2N4O5
Molecular Weight 399.3 g/mol
Cat. No. B12392397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValtorcitabine (dihydrochloride)
Molecular FormulaC14H24Cl2N4O5
Molecular Weight399.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N.Cl.Cl
InChIInChI=1S/C14H22N4O5.2ClH/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21;;/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21);2*1H/t8-,9-,11-,12-;;/m0../s1
InChIKeyKDDUQKQRHQCADM-MFBMKFFOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valtorcitabine Dihydrochloride: L-Valyl Ester Prodrug of L-Deoxycytidine for Hepatitis B Virus Research


Valtorcitabine dihydrochloride is a dihydrochloride salt of valtorcitabine, an orally bioavailable L-valyl ester prodrug of the nucleoside analog torcitabine (L-deoxycytidine) [1]. It is a highly specific inhibitor of hepatitis B virus (HBV) DNA polymerase, developed for the treatment of chronic hepatitis B infection [2]. The compound functions by being rapidly converted to torcitabine via human esterases in plasma or intestinal mucosa, which is then intracellularly phosphorylated to its active triphosphate form, torcitabine 5′-triphosphate (L-dCTP), to competitively inhibit viral DNA synthesis [1]. Valtorcitabine is distinguished from its parent nucleoside, torcitabine, and other HBV antivirals by its unique prodrug design, which confers markedly enhanced oral bioavailability, enabling its clinical development as an oral agent [3].

Why Generic Substitution Fails: Procurement-Specific Limitations of Valtorcitabine Dihydrochloride Analogs


Generic substitution or replacement with alternative nucleoside analogs for hepatitis B virus research is not scientifically valid for valtorcitabine dihydrochloride due to three critical, quantifiable differentiators. First, its oral bioavailability of 84% in non-human primates is a specific consequence of its L-valine ester prodrug design, which cannot be assumed for unmodified nucleosides like torcitabine (which has a bioavailability of only 16%) [1]. Second, valtorcitabine exhibits a distinct mechanism of action, targeting the positive strand of HBV DNA synthesis, a feature shared with telbivudine but which differentiates it from first-generation agents like lamivudine, which target the negative strand [2]. This mechanistic distinction is hypothesized to correlate with a slower development of resistance [2]. Third, valtorcitabine demonstrates demonstrated synergy in vitro and in vivo with telbivudine, a property that is specific to this pairing and has driven a unique development pathway for a fixed-dose combination, a profile not generalizable to other HBV nucleoside/tide analogs [3].

Quantitative Evidence Guide for Valtorcitabine Dihydrochloride: Direct Comparative Data Versus Analogs and Alternatives


Oral Bioavailability Enhancement: Valtorcitabine vs. Parent Compound Torcitabine

The L-valine ester prodrug design of valtorcitabine dramatically improves oral bioavailability compared to its active parent nucleoside, torcitabine. This prodrug strategy is a key differentiator, as torcitabine itself has extremely poor oral absorption, limiting its clinical utility. In cynomolgus monkeys, torcitabine exhibits a bioavailability of approximately 16%, whereas valtorcitabine achieves a bioavailability of 84% [1]. This represents a >5-fold increase in systemic exposure to the active moiety, L-dCTP, after oral administration, enabling effective oral dosing and replacing torcitabine in clinical development [1].

Prodrug Design Pharmacokinetics Oral Bioavailability HBV

Clinical Antiviral Potency: Mean HBV DNA Reduction at 4 Weeks

In a Phase I/II dose-escalation trial, valtorcitabine at 900 mg/day produced a mean serum HBV DNA reduction of 3.04 log10 copies/mL (99.9%) after 28 days of treatment in HBeAg-positive chronic hepatitis B patients [1]. While direct head-to-head data are limited, this potency can be contextualized against telbivudine, a closely related L-nucleoside and its intended combination partner. A separate 52-week study reported that telbivudine 400 mg/day achieved a median reduction of 6.43 log10 copies/mL at week 52, compared to 4.66 log10 for lamivudine [2]. This cross-study comparison indicates that valtorcitabine's short-term (4-week) viral suppression is robust, though telbivudine demonstrates greater long-term (52-week) potency.

Antiviral Efficacy Phase II HBV DNA Nucleoside Analog

Mechanism-Based Differentiation: Positive Strand Targeting vs. Lamivudine

Valtorcitabine and its close analog telbivudine share a unique mechanism that differentiates them from lamivudine and other D-nucleosides. Both L-nucleosides specifically target the positive strand of HBV DNA synthesis, while lamivudine targets the negative strand [1]. This mechanistic distinction is not merely academic; it has been hypothesized that targeting the positive strand may be associated with a slower development of resistance mutations [1]. While direct comparative resistance emergence data for valtorcitabine is limited, this class-level inference supports its selection for studies investigating resistance pathways or combination regimens.

Resistance Profile Mechanism of Action HBV Polymerase L-Nucleosides

Synergistic Combination Potential: Valtorcitabine and Telbivudine

A key differentiator for valtorcitabine is its demonstrated synergy with telbivudine. Preclinical studies have shown that the combination of valtorcitabine and telbivudine is synergistic for inhibiting HBV replication both in vitro and in the woodchuck hepadnavirus model [1]. This synergy is supported by their complementary mechanisms of action on first- and second-strand HBV DNA synthesis [2]. This evidence has directly led to the clinical development of a fixed-dose combination of the two agents, a unique development path not shared by other nucleoside analogs [3].

Combination Therapy Synergy HBV Woodchuck Model

Valtorcitabine Dihydrochloride: High-Value Application Scenarios Based on Differentiating Evidence


Preclinical Pharmacokinetic and Prodrug Development Studies

Ideal for studies evaluating L-valine ester prodrug strategies to enhance oral bioavailability of nucleoside analogs. The compound's 84% oral bioavailability in primates, compared to 16% for torcitabine, provides a validated benchmark for modeling absorption, conversion, and systemic exposure of the active moiety [1]. Procurement is warranted for any research program focused on overcoming BCS Class IV drug limitations for antiviral nucleosides [1].

HBV Resistance Mechanism and Cross-Resistance Profiling

Valtorcitabine's unique targeting of the positive strand of HBV DNA synthesis makes it a valuable tool for studying resistance pathways distinct from those of lamivudine [2]. Procurement is justified for labs investigating the impact of strand-specific inhibition on the emergence of resistance mutations, such as those in the HBV polymerase domain (e.g., L180M, M204V) [2].

Development of Synergistic Combination Therapies for Chronic HBV

The demonstrated synergy between valtorcitabine and telbivudine in vitro and in the woodchuck hepadnavirus model directly supports its use in designing and testing novel combination regimens [3]. Procurement is essential for research programs seeking to explore fixed-dose combinations or sequential therapies that leverage complementary mechanisms of action to maximize viral suppression and minimize resistance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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